molecular formula C11H15NO3S B13263955 tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate

tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate

Cat. No.: B13263955
M. Wt: 241.31 g/mol
InChI Key: PLYIDLZGINMJEG-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a thiophene ring substituted with a formyl group at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of targeted therapies. The tert-butyl carbamate (Boc) group provides steric protection for the amine functionality, enabling selective reactivity during multi-step synthetic routes. The formyl group on the thiophene ring offers a reactive site for further functionalization, such as condensation reactions or nucleophilic additions, making it valuable in drug discovery pipelines .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

tert-butyl N-[(5-formylthiophen-3-yl)methyl]carbamate

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-5-8-4-9(6-13)16-7-8/h4,6-7H,5H2,1-3H3,(H,12,14)

InChI Key

PLYIDLZGINMJEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a formyl-substituted thiophene derivative. One common method includes the use of tert-butyl carbamate and 5-formylthiophene-3-carboxylic acid as starting materials. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Core Heterocyclic Variations

The choice of heterocyclic core significantly influences electronic properties and biological interactions. Key analogs include:

Compound Heterocycle Substituents Key Features
tert-Butyl N-[(5-formylthiophen-3-yl)methyl]carbamate Thiophene 5-formyl Electron-rich, sulfur-containing; formyl enables conjugation or derivatization.
tert-Butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate Oxazole 5-formyl Oxazole’s nitrogen atoms enhance polarity; lower aromaticity vs. thiophene.
tert-Butyl (5-(4-amino-1-(...ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Furan Formyl, pyrazolopyrimidine Furan’s oxygen atom increases hydrophilicity; complex polycyclic structure.

Analysis :

  • Oxazole -based compounds (e.g., ) may offer better solubility due to nitrogen atoms but lack the sulfur-mediated hydrophobic interactions critical for membrane permeability.
  • Furan derivatives (e.g., ) are less common in drug design due to furan’s metabolic instability but are valuable in niche applications requiring rapid clearance.

Substituent Effects on Reactivity and Functionality

Substituents on the aromatic ring dictate synthetic versatility and biological activity:

Compound Substituents Key Reactivity
This compound 5-formyl Formyl group permits Schiff base formation or nucleophilic addition.
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate 4-Bromo, 3-chloro Halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate 3-methoxy, 4-methylthiazole Methoxy enhances electron density; thiazole introduces heterocyclic diversity.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-amino, 5-methyl Amino group facilitates amide bond formation; methyl improves lipophilicity.

Analysis :

  • Formyl groups (as in the target compound) are superior for conjugation strategies, whereas halogens (e.g., bromo, chloro in ) are ideal for metal-catalyzed couplings.

Analysis :

  • Yields for thiophene- and thiazole-containing analogs vary widely (16–77% in ), suggesting steric or electronic factors influence reaction efficiency.
  • The target compound’s formyl group may introduce side reactions (e.g., over-oxidation), necessitating optimized conditions.

Biological Activity

Tert-butyl N-[(5-formylthiophen-3-yl)methyl]carbamate is a compound that has gained attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H15NO3S
  • Molecular Weight: 241.31 g/mol
  • CAS Number: 1314538-74-3

The compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group allows for covalent bonding with nucleophilic sites on proteins and enzymes, leading to modulation of their activities. Key mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Protein-Ligand Interactions: It can alter protein functions by binding to active sites, influencing cellular processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antitumor Activity: Compounds with thiophene moieties have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against M-HeLa cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of thiophene derivatives on M-HeLa cells. The results indicated that certain derivatives, including those related to this compound, exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was tested for its ability to inhibit the activity of certain kinases, showing promising results with an IC50 value indicating effective inhibition at low concentrations.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-formylthiophene under controlled conditions, often utilizing coupling agents like DCC and catalysts such as DMAP.

Applications include:

  • Drug Development: As a lead compound for developing new therapeutics.
  • Biochemical Probes: For studying enzyme mechanisms and biochemical pathways involving thiophene derivatives.

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